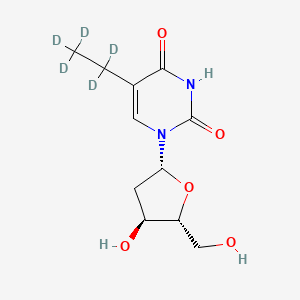
5-Ethyl-2'-deoxyuridine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2’-deoxyuridine-d5 is a deuterated analog of 5-ethyl-2’-deoxyuridine, a pyrimidine nucleoside analog. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2’-deoxyuridine-d5 typically involves the incorporation of deuterium atoms into the 5-ethyl-2’-deoxyuridine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts under specific reaction conditions. The process often involves multiple steps, including protection and deprotection of functional groups, nucleophilic substitution, and purification techniques .
Industrial Production Methods
Industrial production of 5-ethyl-2’-deoxyuridine-d5 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced equipment and techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2’-deoxyuridine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). The reactions are typically carried out under controlled conditions such as specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of carbonyl compounds, while reduction may yield alcohols .
Applications De Recherche Scientifique
5-Ethyl-2’-deoxyuridine-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a probe in chemical reactions to study reaction mechanisms and kinetics.
Biology: Incorporated into DNA to study cell proliferation and DNA synthesis.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of new pharmaceuticals and diagnostic tools .
Mécanisme D'action
The mechanism of action of 5-ethyl-2’-deoxyuridine-d5 involves its incorporation into DNA during replication. This incorporation can interfere with DNA synthesis and function, leading to the inhibition of cell proliferation. The compound targets specific molecular pathways involved in DNA replication and repair, making it a valuable tool in cancer research and antiviral studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethynyl-2’-deoxyuridine: A thymidine analog used to assay DNA synthesis in cell culture.
5-Bromo-2’-deoxyuridine: Another thymidine analog used in cell proliferation studies.
Uniqueness
5-Ethyl-2’-deoxyuridine-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise tracking in biological systems. This makes it particularly useful in studies requiring high sensitivity and specificity .
Propriétés
Formule moléculaire |
C11H16N2O5 |
|---|---|
Poids moléculaire |
261.29 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1,1,2,2,2-pentadeuterioethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1/i1D3,2D2 |
Clé InChI |
XACKNLSZYYIACO-RRENTEGDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canonique |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


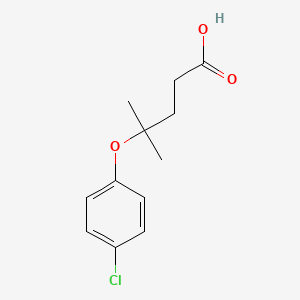
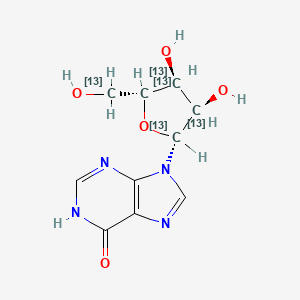
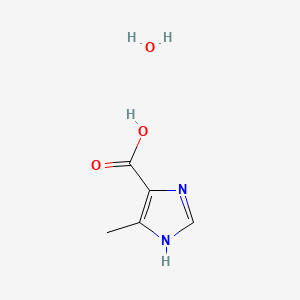
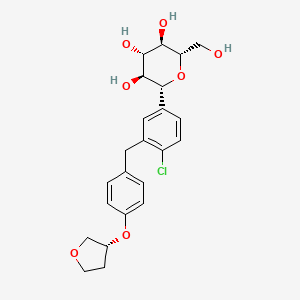
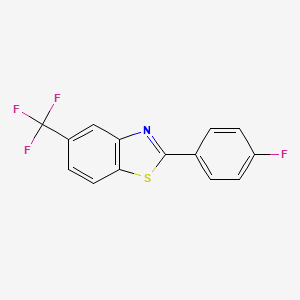
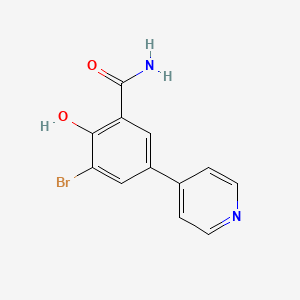
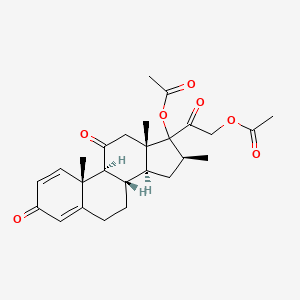
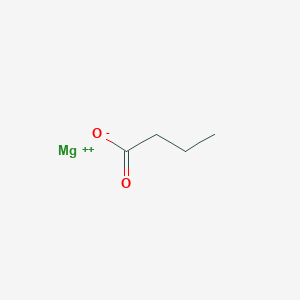
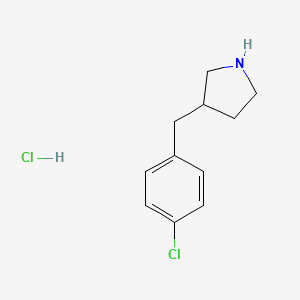


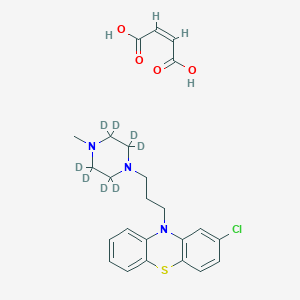
![L-Man2Ac3Ac4Ac6Ac(a1-3)[Man2Ac3Ac4Ac6Ac(a1-6)]Man4Ac](/img/structure/B13849795.png)
![trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine](/img/structure/B13849801.png)
